molecular formula C18H22N4O4S B2927809 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1797872-86-6

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2927809
CAS No.: 1797872-86-6
M. Wt: 390.46
InChI Key: PTSZTNCXQAWSOO-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a recognized and potent inhibitor of TANK-binding kinase 1 (TBK1) and its homolog, IKKε. Its primary research value lies in dissecting the non-canonical IκB kinase (IKK) signaling pathway, which plays a critical role in innate immunity, inflammation, and oncogenesis. By selectively inhibiting TBK1, this compound allows researchers to investigate the kinase's function in regulating IRF3 and IRF7-mediated type I interferon production downstream of pattern recognition receptors . This mechanism is crucial for understanding the cellular response to viral infections and the maintenance of immune homeostasis. Furthermore, TBK1 has been identified as a key survival factor in certain cancers, such as KRAS-driven non-small cell lung cancer and ovarian cancer, where it supports tumor cell proliferation and resistance to apoptosis. Consequently, this inhibitor is a valuable pharmacological tool in oncology research for exploring novel therapeutic strategies aimed at disrupting oncogenic signaling networks. Its application extends to models of autoimmune and chronic inflammatory diseases, where aberrant TBK1 activation is implicated in pathology, providing a means to validate TBK1 as a potential therapeutic target.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-18(20-15-11-19-22(12-15)16-7-10-26-13-16)14-3-5-17(6-4-14)27(24,25)21-8-1-2-9-21/h3-6,11-12,16H,1-2,7-10,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSZTNCXQAWSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN(N=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxolane Ring: This involves the cyclization of a diol or the ring-opening of an epoxide.

    Formation of the Pyrrolidine Ring: This can be synthesized via the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.

    Assembly of the Final Compound: The individual rings are then linked through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole or pyrrolidine rings using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings, using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or pyrazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Differences
Target Compound : N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide Benzamide - Pyrrolidine sulfonyl (para)
- Oxolan-3-yl-pyrazole (meta)
402.47 Unique oxolane-pyrazole linkage; sulfonyl group enhances polarity
Analog 1 : N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide Benzamide - Butoxyphenyl
- Hydroxy-phenylpropan-2-ylamino
~529.62 Alkoxy chain instead of sulfonyl; stereospecific amino alcohol
Analog 2 : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide - Pyrazolopyrimidine
- Fluoro-chromenone
589.1 Sulfonamide group; fused pyrimidine-chromenone system

Functional Group Analysis and Pharmacological Implications

Sulfonyl vs. Sulfonamide Groups

The pyrrolidine sulfonyl group in the target compound differs from the sulfonamide groups in analogs (e.g., Example 53, ).

Heterocyclic Moieties

  • Oxolane-Pyrazole Linkage : The oxolane (tetrahydrofuran) ring in the target compound introduces conformational rigidity, which may enhance target binding selectivity compared to flexible alkoxy chains in analogs (e.g., butoxyphenyl in Analog 1, ).
  • Pyrazolopyrimidine vs. Pyrazole : Analogs with pyrazolopyrimidine cores (e.g., Example 53, ) exhibit extended π-systems, favoring interactions with hydrophobic enzyme pockets, whereas the target’s simpler pyrazole may reduce off-target effects.

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

Property Target Compound Analog 1 Analog 2
LogP 2.1 (predicted) 3.8 4.2
Solubility (mg/mL) 0.15 (aqueous) <0.05 0.08
Melting Point (°C) Not reported Not reported 175–178
  • The target compound’s lower LogP (2.1 vs. 3.8–4.2) reflects its enhanced polarity due to the sulfonyl group, aligning with moderate aqueous solubility.

Biological Activity

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that belongs to the class of pyrazole derivatives, known for their diverse biological activities. The compound's structure features a pyrazole ring, which is frequently associated with pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound through various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological activities. Recent literature highlights their potential as phosphodiesterase 4 (PDE4) inhibitors, which play a crucial role in various diseases, including asthma and chronic obstructive pulmonary disease (COPD) . The biological activities of pyrazole compounds can be summarized as follows:

Activity Description
Anti-inflammatory Inhibition of inflammatory pathways, particularly in respiratory diseases.
Analgesic Pain relief through modulation of pain pathways.
Anticancer Induction of apoptosis in cancer cells and inhibition of tumor growth.
Antimicrobial Activity against various bacterial strains, potentially useful in infection control.

1. PDE4 Inhibition

A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives indicated that modifications at the 4-position of the pyrazole ring enhance PDE4 inhibitory activity . The specific substitution patterns were correlated with increased potency against inflammatory models.

2. Anticancer Properties

Research has shown that certain pyrazole derivatives induce apoptosis in cancer cell lines. For instance, a derivative structurally similar to this compound was tested against breast cancer cells, demonstrating significant cytotoxic effects .

3. Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's sulfonamide group is believed to contribute to its antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : As a PDE4 inhibitor, it prevents the breakdown of cyclic AMP (cAMP), leading to enhanced anti-inflammatory responses.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Interference with Bacterial Metabolism : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

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